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molecular formula C12H15ClFN B1342942 4-(4-Fluorobenzylidene)piperidine hydrochloride

4-(4-Fluorobenzylidene)piperidine hydrochloride

Cat. No. B1342942
M. Wt: 227.7 g/mol
InChI Key: ALVRAPXLHVZNHU-UHFFFAOYSA-N
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Patent
US06291467B1

Procedure details

To 55.00 g of N-t-butoxycarbonyl-4-(4-fluorobenzylidene)piperidine was added 475 ml of an ice-cooled solution of 4 N hydrogen chloride in dioxane, followed by stirring at room temperature for 2 hours. The reaction solution was concentrated under reduced pressure, and the resulting crystals were recrystallized from isopropanol to give 40.72 g of 4-(4-fluorobenzylidene)piperidine hydrochloride.
Name
N-t-butoxycarbonyl-4-(4-fluorobenzylidene)piperidine
Quantity
55 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
475 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11](=[CH:14][C:15]2[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:22]>O1CCOCC1>[ClH:22].[F:21][C:18]1[CH:17]=[CH:16][C:15]([CH:14]=[C:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[CH:20][CH:19]=1 |f:3.4|

Inputs

Step One
Name
N-t-butoxycarbonyl-4-(4-fluorobenzylidene)piperidine
Quantity
55 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=CC1=CC=C(C=C1)F
Name
ice
Quantity
475 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crystals were recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.FC1=CC=C(C=C2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 40.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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